molecular formula C12H10N2OS B15210856 2-(5-Methylthiophen-2-yl)-1,3-benzoxazol-5-amine CAS No. 52331-75-6

2-(5-Methylthiophen-2-yl)-1,3-benzoxazol-5-amine

Cat. No.: B15210856
CAS No.: 52331-75-6
M. Wt: 230.29 g/mol
InChI Key: CVJFDZVKRRWCPA-UHFFFAOYSA-N
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Description

2-(5-Methylthiophen-2-yl)benzo[d]oxazol-5-amine is a heterocyclic compound with the molecular formula C12H10N2OS. It is part of the benzoxazole family, which is known for its diverse biological activities and applications in various fields of science and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methylthiophen-2-yl)benzo[d]oxazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminothiophenol with 2-bromo-5-methylthiophene in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 2-(5-Methylthiophen-2-yl)benzo[d]oxazol-5-amine .

Chemical Reactions Analysis

Types of Reactions

2-(5-Methylthiophen-2-yl)benzo[d]oxazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amine derivatives .

Scientific Research Applications

2-(5-Methylthiophen-2-yl)benzo[d]oxazol-5-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(5-Methylthiophen-2-yl)benzo[d]oxazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the growth of microbial cells by interfering with essential metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Methylthiophen-2-yl)benzo[d]oxazol-5-amine is unique due to the presence of the methylthiophene moiety, which imparts distinct chemical and biological properties.

Properties

CAS No.

52331-75-6

Molecular Formula

C12H10N2OS

Molecular Weight

230.29 g/mol

IUPAC Name

2-(5-methylthiophen-2-yl)-1,3-benzoxazol-5-amine

InChI

InChI=1S/C12H10N2OS/c1-7-2-5-11(16-7)12-14-9-6-8(13)3-4-10(9)15-12/h2-6H,13H2,1H3

InChI Key

CVJFDZVKRRWCPA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C2=NC3=C(O2)C=CC(=C3)N

Origin of Product

United States

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